4-Amino-2,6-difluorobenzenesulfonamide
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Overview
Description
4-Amino-2,6-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an amino group at the fourth position and two fluorine atoms at the second and sixth positions on the benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonia or ammonium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-2,6-difluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting carbonic anhydrase enzymes.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-difluorobenzenesulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, such as pH regulation and ion transport .
Comparison with Similar Compounds
2,6-Difluorobenzenesulfonamide: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Amino-2,6-dichlorobenzenesulfonamide: Contains chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.
Uniqueness: 4-Amino-2,6-difluorobenzenesulfonamide is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the amino group allows for further functionalization and derivatization.
Properties
Molecular Formula |
C6H6F2N2O2S |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
4-amino-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
PIHOWGWNWYYKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)N |
Origin of Product |
United States |
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